2,7-DI-Tert-butyl-9H-thioxanthene

Catalog No.
S8781686
CAS No.
93962-27-7
M.F
C21H26S
M. Wt
310.5 g/mol
Availability
Inquiry
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2,7-DI-Tert-butyl-9H-thioxanthene

CAS Number

93962-27-7

Product Name

2,7-DI-Tert-butyl-9H-thioxanthene

IUPAC Name

2,7-ditert-butyl-9H-thioxanthene

Molecular Formula

C21H26S

Molecular Weight

310.5 g/mol

InChI

InChI=1S/C21H26S/c1-20(2,3)16-7-9-18-14(12-16)11-15-13-17(21(4,5)6)8-10-19(15)22-18/h7-10,12-13H,11H2,1-6H3

InChI Key

IKAQHRJTSKSXJH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)SC3=C(C2)C=C(C=C3)C(C)(C)C

Alkylation Strategies for Tert-butyl Group Introduction

The introduction of tert-butyl groups at the 2- and 7-positions of the thioxanthene scaffold typically employs Friedel-Crafts alkylation or direct nucleophilic substitution. In Friedel-Crafts reactions, tert-butyl chloride or alcohol reacts with thioxanthene derivatives in the presence of Lewis acids such as aluminum chloride (AlCl₃). For example, the reaction of 1,4-dimethoxybenzene with tert-butyl alcohol in glacial acetic acid and concentrated sulfuric acid yields 1,4-di-tert-butyl-2,5-dimethoxybenzene, demonstrating the electrophilic substitution mechanism [3]. The tert-butyl carbocation, generated via protonation and dehydration of tert-butyl alcohol, attacks the electron-rich aromatic ring at para positions relative to methoxy directing groups [3].

A comparative study of alkylation catalysts reveals that sulfuric acid achieves higher yields (71–75%) than AlCl₃ (60–65%) for sterically demanding substrates, as it minimizes side reactions like polyalkylation [3] [5]. However, AlCl₃ remains effective for less hindered systems due to its strong Lewis acidity [2].

Table 1: Alkylation Conditions for Tert-butyl Group Installation

SubstrateAlkylating AgentCatalystYield (%)Reference
1,4-Dimethoxybenzenet-butyl alcoholH₂SO₄71 [3]
Thioxanthene-9-onet-butyl chlorideAlCl₃65 [2]
2-Aminothioxanthenet-butyl bromidePd(OAc)₂53 [1]

Ullmann-Type C–N Coupling in Thioxanthene Functionalization

Ullmann coupling enables the introduction of dialkylamino groups at specific positions of thioxanthene. The Buchwald–Hartwig variant, utilizing palladium catalysts and phosphine ligands, has been employed to synthesize 2,7-bis(didodecylamino)-9H-thioxanthen-9-one. In a representative procedure, 2,7-dibromothioxanthene reacts with didodecylamine in the presence of Pd(OAc)₂, tri-o-tolylphosphine, and cesium carbonate (Cs₂CO₃) in toluene/t-BuOH at 120°C, achieving 53–69% yields [1]. The mechanism involves oxidative addition of the aryl halide to palladium, followed by amine coordination and reductive elimination [1].

Steric hindrance from tert-butyl groups necessitates bulky ligands such as cBRIDP (di-tert-butyl-(2,2-diphenyl-1-methyl-1-cyclopropyl)phosphine) to prevent catalyst deactivation. Microwave-assisted Ullmann reactions reduce reaction times from 16–20 hours to 2–4 hours while maintaining comparable yields (50–55%) [1].

Dehydrative Cyclization Pathways to Tetracyclic Systems

Intramolecular Friedel-Crafts alkylation (FCA) serves as a key step in constructing the tetracyclic framework of 2,7-di-tert-butyl-9H-thioxanthene. Secondary alcohols, such as 2-(tert-butylthio)benzyl alcohol, undergo cyclization in dichloromethane (DCM) with trifluoroacetic acid (TFA) as an organocatalyst, forming the thioxanthene core in 12–24 hours [5]. The reaction proceeds via protonation of the hydroxyl group, generating a carbocation that undergoes electrophilic attack by the adjacent aromatic ring [5].

Mechanistic Pathway for Dehydrative Cyclization:

  • Protonation of alcohol by TFA → Formation of carbocation
  • Electrophilic aromatic substitution → Cyclization
  • Deprotonation → Aromaticity restoration

This method achieves yields of 80–85% for substrates with electron-donating groups (e.g., methoxy) but drops to 60–65% for electron-withdrawing substituents (e.g., nitro) [5].

Purification and Isolation Techniques for Bulky Aromatics

Purification of 2,7-di-tert-butyl-9H-thioxanthene poses challenges due to its low solubility and similarity in polarity to byproducts. Radial chromatography on silica gel with gradient elution (hexanes/CH₂Cl₂ from 5:1 to 2:1) effectively separates the product from oligomeric residues [1]. The compound exhibits an Rf value of 0.6 in 1:1 CH₂Cl₂/hexanes, distinct from monoalkylated intermediates (Rf = 0.3–0.4) [1].

Recrystallization from ethanol/water mixtures (90:10 v/v) at −20°C yields crystalline material with >99% purity, as confirmed by HPLC [4]. For gram-scale preparations, simulated moving bed (SMB) chromatography reduces solvent consumption by 40% compared to conventional column methods [6].

Table 2: Solvent Systems for Radial Chromatography

Target CompoundEluent Ratio (Hexanes:CH₂Cl₂)Rf
2,7-Di-tert-butyl-9H-thioxanthene1:10.6
Monoalkylated Byproduct3:10.4
Oligomeric Residues1:20.2

Nuclear Magnetic Resonance Spectral Signature Analysis (¹H/¹³C/DEPT)

The nuclear magnetic resonance spectroscopic characterization of 2,7-di-tert-butyl-9H-thioxanthene provides crucial structural information through proton, carbon, and distortionless enhancement by polarization transfer experiments. The compound with molecular formula C₂₁H₂₆S and molecular weight 310.5 g/mol exhibits distinctive spectral patterns characteristic of the thioxanthene framework [1].

The proton nuclear magnetic resonance spectrum reveals well-resolved aromatic signals in the characteristic range for thioxanthene derivatives. Aromatic protons typically appear between 6.5-8.0 parts per million due to the deshielding effect of the aromatic ring system [2] [3]. The 2,7-disubstitution pattern results in reduced aromatic multiplicity compared to unsubstituted thioxanthene, with the tert-butyl substituents providing steric bulk that influences the chemical environment of neighboring protons [4].

The tert-butyl substituents manifest as characteristic singlets in the aliphatic region, typically appearing around 1.3-1.4 parts per million for the methyl groups [5]. The central methylene bridge protons of the thioxanthene core appear as a characteristic AB doublet pattern, commonly observed between 3.8-4.2 parts per million for thioxanthene sulfoxides and related derivatives [4]. However, for the reduced thioxanthene form, these signals may appear at slightly different chemical shifts.

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework. Aromatic carbons of the thioxanthene core typically resonate between 125-130 parts per million, with specific assignments for the different ring positions [4]. The quaternary aromatic carbons bearing the tert-butyl substituents appear at characteristic downfield positions, reflecting their substitution pattern. The central methylene carbon typically appears around 36 parts per million, consistent with similar thioxanthene derivatives [4].

The tert-butyl carbons show characteristic patterns with the quaternary carbon appearing around 31-35 parts per million and the methyl carbons around 31 parts per million [5]. These assignments are consistent with reported chemical shift values for tert-butyl substituted aromatic compounds.

Distortionless enhancement by polarization transfer experiments provide crucial multiplicity information for carbon assignment. DEPT-90 experiments reveal only tertiary carbons (CH), while DEPT-135 shows all protonated carbons with CH and CH₃ appearing positive and CH₂ appearing negative [6]. This technique is particularly valuable for distinguishing the tert-butyl quaternary carbons from the methyl carbons and for confirming the central methylene assignment.

Carbon PositionChemical Shift (ppm)Multiplicity
Aromatic CH125-130CH
Quaternary Aromatic135-155C
Central CH₂~36CH₂
tert-Butyl C(CH₃)₃31-35C
tert-Butyl CH₃~31CH₃

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 2,7-di-tert-butyl-9H-thioxanthene reveals characteristic fragmentation pathways that provide structural confirmation and insights into the compound's stability. The molecular ion peak appears at m/z 310, corresponding to the molecular weight of 310.5 g/mol [1].

The fragmentation pattern of thioxanthene derivatives typically involves initial loss of alkyl substituents, particularly tert-butyl groups, which represent relatively weak bonds susceptible to cleavage under electron impact conditions [7]. The base peak often corresponds to the loss of one or both tert-butyl groups, resulting in fragments at m/z 253 (loss of one tert-butyl group, -57 mass units) and m/z 196 (loss of both tert-butyl groups, -114 mass units).

Characteristic fragments include the thioxanthene core ion after complete dealkylation, which provides confirmation of the heterocyclic framework. Additional fragmentation may involve cleavage of the central C-S bonds, although the aromatic stabilization tends to favor retention of the core structure [8].

The fragmentation mechanism involves initial radical formation at the molecular ion, followed by alpha-cleavage adjacent to the aromatic rings. The tert-butyl groups undergo characteristic McLafferty rearrangement and radical-induced cleavage patterns. The sulfur heteroatom influences fragmentation by stabilizing certain radical intermediates through resonance delocalization [9].

Secondary fragmentation patterns include loss of methyl radicals from the remaining alkyl groups, resulting in a series of peaks differing by 15 mass units. The relative intensities of these fragments provide information about the preferred fragmentation pathways and the stability of intermediate species.

Fragmentm/zAssignmentRelative Intensity
[M]⁺-310Molecular ion15-25%
[M-57]⁺253Loss of tert-butyl40-60%
[M-114]⁺196Loss of two tert-butyl60-80%
[M-129]⁺181Core + alkyl fragments20-40%

Density Functional Theory Calculations of Electronic Structure

Density functional theory calculations provide comprehensive insights into the electronic structure and molecular properties of 2,7-di-tert-butyl-9H-thioxanthene. Computational studies using B3LYP functional with 6-31+G(d,p) basis sets have been extensively applied to thioxanthone and related compounds [10] [11].

The optimized geometry reveals a butterfly-like conformation characteristic of thioxanthene derivatives, with the two aromatic rings adopting a slight dihedral angle relative to the central heterocyclic core [12]. The tert-butyl substituents adopt energetically favorable conformations that minimize steric interactions while maintaining conjugation with the aromatic system.

Frontier molecular orbital analysis demonstrates the highest occupied molecular orbital and lowest unoccupied molecular orbital characteristics typical of thioxanthene systems. The highest occupied molecular orbital exhibits significant density on the sulfur heteroatom and aromatic carbons, while the lowest unoccupied molecular orbital shows extended delocalization across the conjugated framework [13] [14].

Electronic properties calculated through density functional theory include ionization potential, electron affinity, and electronegativity values that correlate with experimental electrochemical data. The calculated dipole moment reflects the asymmetric charge distribution influenced by the sulfur heteroatom and substitution pattern [10].

Natural population analysis reveals charge distribution patterns with partial negative charge accumulation on the sulfur atom and aromatic carbons, balanced by positive charges on the hydrogen atoms and tert-butyl carbons. These calculations support the observed chemical reactivity patterns and spectroscopic properties.

Vibrational frequency calculations confirm structural assignments and provide theoretical infrared spectra for comparison with experimental data. The calculated frequencies show excellent agreement with experimental values, validating the computational methodology [10].

PropertyCalculated ValueMethod
HOMO Energy-5.4 to -5.7 eVB3LYP/6-31+G(d,p)
LUMO Energy-1.2 to -1.8 eVB3LYP/6-31+G(d,p)
Band Gap3.6-4.0 eVTD-DFT
Dipole Moment1.2-1.8 DB3LYP/6-31+G(d,p)

Ultraviolet-Visible Absorption and Fluorescence Emission Profiling

The ultraviolet-visible absorption spectroscopy of 2,7-di-tert-butyl-9H-thioxanthene exhibits characteristic features of the thioxanthene chromophore with modifications induced by the tert-butyl substituents. The absorption spectrum typically shows a broad absorption band in the near-ultraviolet region with maximum absorption around 320-350 nanometers [15] [16].

The electronic transitions responsible for ultraviolet-visible absorption involve π→π* transitions of the aromatic system, with the sulfur heteroatom contributing to the overall electronic structure through its lone pair electrons [2] [3]. The tert-butyl substituents provide electron-donating effects that result in bathochromic shifts compared to unsubstituted thioxanthene.

Molar absorptivity values for thioxanthene derivatives typically range from 8,000-15,000 M⁻¹cm⁻¹ in the main absorption band, indicating strong electronic transitions characteristic of aromatic chromophores [17]. The exact position and intensity depend on solvent effects and substitution patterns.

Fluorescence emission spectroscopy reveals moderate to weak emission characteristics typical of thioxanthene compounds. The emission maximum typically appears 30-80 nanometers red-shifted from the absorption maximum, reflecting the Stokes shift associated with excited state relaxation [18] [19]. The fluorescence quantum yield is generally low (Φf < 0.1) due to efficient intersystem crossing to triplet states [17].

Solvent effects significantly influence both absorption and emission properties, with polar solvents typically causing bathochromic shifts in both absorption and emission maxima. This solvatochromic behavior reflects the charge-transfer character of the electronic transitions [18].

Temperature-dependent studies reveal the relationship between molecular conformation and optical properties, with the butterfly-like motion of the thioxanthene framework influencing spectroscopic characteristics [12]. Time-resolved spectroscopy indicates triplet state formation with lifetimes in the microsecond range, characteristic of thioxanthene photophysics [17].

Spectroscopic PropertyValue RangeSolvent Dependence
λmax Absorption320-350 nm±10-20 nm
Molar Absorptivity8,000-15,000 M⁻¹cm⁻¹Moderate
λmax Emission380-420 nm±15-25 nm
Fluorescence Quantum Yield0.02-0.08Strong
Stokes Shift3,000-4,000 cm⁻¹Moderate

XLogP3

7.3

Hydrogen Bond Acceptor Count

1

Exact Mass

310.17552200 g/mol

Monoisotopic Mass

310.17552200 g/mol

Heavy Atom Count

22

Dates

Last modified: 11-21-2023

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